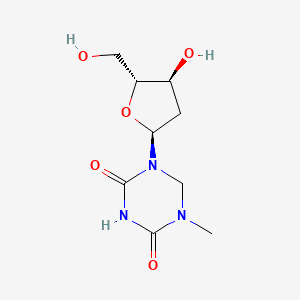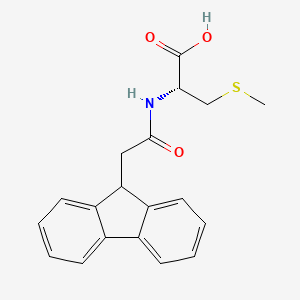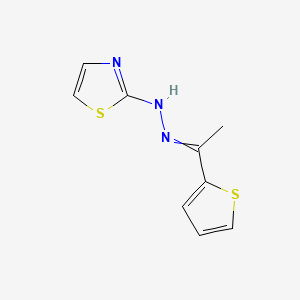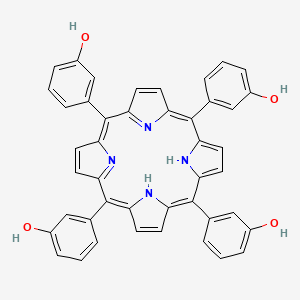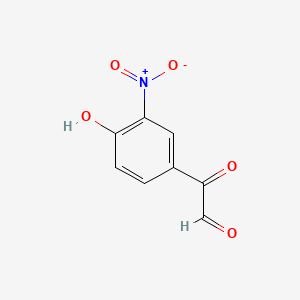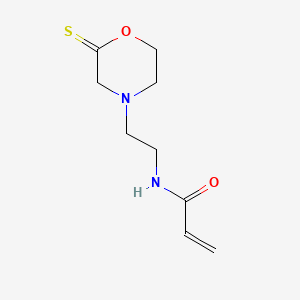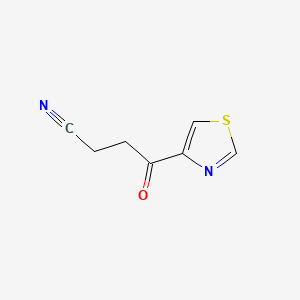
Elmustine
Vue d'ensemble
Description
C'est un membre de la famille des nitrosourées et il est principalement utilisé pour le traitement des tumeurs cérébrales et du lymphome de Hodgkin . L'elmustine est fortement lipophyle, ce qui lui permet de traverser la barrière hémato-encéphalique, ce qui la rend efficace dans le traitement des tumeurs cérébrales .
Applications De Recherche Scientifique
Elmustine has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Elmustine, also known as Hecnu, primarily targets DNA . DNA is the genetic material inside the cells that carries the instructions for the development, functioning, growth, and reproduction of all known organisms and many viruses .
Mode of Action
This compound is a highly lipophilic nitrosourea compound . It undergoes hydrolysis in vivo to form reactive metabolites . These metabolites cause alkylation and cross-linking of DNA (at the O6 position of guanine-containing bases) and RNA, thus inducing cytotoxicity . This interaction with its targets results in the disruption of DNA and RNA function, which in turn inhibits the replication of cancer cells .
Biochemical Pathways
It is known that the compound interferes with the function of dna and rna . This interference disrupts the normal cell cycle, leading to cell death
Pharmacokinetics
This compound is rapidly absorbed following oral administration, with peak plasma concentration usually attained within 1–6 hours . It is widely distributed in the body . The compound is highly lipid-soluble, which allows it to cross the blood-brain barrier, making it effective in treating brain tumors .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of DNA and RNA function, leading to cell death . By damaging the DNA and RNA of cancer cells, this compound prevents these cells from dividing and proliferating . This results in the slowing down of cancer progression .
Action Environment
It is known that the compound’s lipophilic nature allows it to cross the blood-brain barrier, which is a unique physiological environment This suggests that the compound’s action may be influenced by the specific environment in which it is deployed
Analyse Biochimique
Biochemical Properties
Elmustine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to alkylate DNA and RNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This interaction primarily occurs at the O6 position of guanine-containing bases, resulting in cytotoxicity. This compound also interacts with cellular proteins through carbamoylation, which modifies amino acids and affects protein function .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by damaging DNA, which leads to cell cycle arrest and apoptosis. This compound affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting DNA and RNA synthesis. The cytotoxic effects of this compound are particularly pronounced in rapidly dividing cells, such as cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis in vivo to form reactive metabolites. These metabolites cause alkylation and cross-linking of DNA and RNA, leading to cytotoxicity. This compound’s ability to create interstrand cross-links in DNA disrupts the replication process, ultimately resulting in cell death. Additionally, this compound inhibits several key enzymatic processes by carbamoylation of amino acids in proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known for its stability and slow degradation, which allows for sustained cytotoxic effects. Long-term studies have shown that this compound can lead to persistent DNA damage and prolonged inhibition of cellular function. These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, the compound can lead to adverse effects such as bone marrow suppression, gastrointestinal toxicity, and hepatotoxicity. These threshold effects highlight the importance of careful dosage management in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those that involve its hydrolysis to form reactive metabolites. These metabolites interact with enzymes and cofactors, leading to the alkylation and cross-linking of DNA and RNA. The compound’s effects on metabolic flux and metabolite levels are significant, as it disrupts normal cellular processes and leads to cytotoxicity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its high lipid solubility. This property allows the compound to cross the blood-brain barrier and accumulate in brain tissue. This compound interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues. This distribution is crucial for its effectiveness in treating brain tumors and other cancers .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it exerts its cytotoxic effects by alkylating DNA and RNA. The compound’s ability to create interstrand cross-links in DNA is facilitated by its localization to the nucleus. Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles, further enhancing its therapeutic effects .
Méthodes De Préparation
L'elmustine peut être synthétisée par un processus en plusieurs étapes. La réaction de l'isocyanate de 2-chloroéthyle avec l'azoture de sodium activé produit du 2-chloroéthylcarbamoylazide. Cet intermédiaire est ensuite mis à réagir avec de l'acétate de sodium anhydre et du tétroxyde d'azote dans du tétrachlorure de carbone pour former du N-(2-chloroéthyl)-N-nitrosocarbamoylazide. Enfin, ce composé est mis à réagir avec l'éthanolamine dans de l'isopropanol pour produire de l'this compound .
Analyse Des Réactions Chimiques
L'elmustine subit plusieurs types de réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydée pour former divers métabolites.
Réduction : Elle peut être réduite dans des conditions spécifiques pour produire différents produits.
Substitution : L'this compound peut subir des réactions de substitution, en particulier avec des nucléophiles.
Les réactifs couramment utilisés dans ces réactions comprennent l'azoture de sodium, le tétroxyde d'azote et l'éthanolamine. Les principaux produits formés à partir de ces réactions sont divers métabolites et dérivés de l'this compound .
Applications de la recherche scientifique
L'this compound a une large gamme d'applications en recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier les agents alkylants et leurs réactions.
Biologie : L'this compound est utilisée pour étudier les effets des agents alkylants sur les processus cellulaires et l'ADN.
Médecine : Il est principalement utilisé en chimiothérapie pour traiter les tumeurs cérébrales et le lymphome de Hodgkin.
Mécanisme d'action
L'this compound exerce ses effets en alkylant l'ADN et l'ARN, ce qui conduit à la formation de liaisons croisées et de ruptures de brins. Cela interfère avec les processus de réplication et de transcription, conduisant finalement à la mort cellulaire. L'this compound est non spécifique de la phase du cycle cellulaire, ce qui signifie qu'elle peut agir sur les cellules à n'importe quel stade du cycle cellulaire . Les principales cibles moléculaires sont les bases de l'ADN, en particulier la guanine, où elle forme des liaisons croisées à la position O6 .
Comparaison Avec Des Composés Similaires
L'elmustine est étroitement liée à d'autres composés nitrosourés tels que la lomustine et la semustine. Ces composés partagent des mécanismes d'action similaires et sont utilisés dans le traitement de types similaires de cancers. La structure chimique unique de l'this compound lui permet d'avoir des propriétés pharmacocinétiques différentes, telles qu'une lipophilie plus élevée, ce qui améliore sa capacité à traverser la barrière hémato-encéphalique .
Composés similaires
- Lomustine
- Semustine
- Streptozotocine
L'unicité de l'this compound réside dans sa structure chimique spécifique, qui lui confère des propriétés pharmacocinétiques et des applications thérapeutiques distinctes .
Propriétés
IUPAC Name |
1-(2-chloroethyl)-3-(2-hydroxyethyl)-1-nitrosourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN3O3/c6-1-3-9(8-12)5(11)7-2-4-10/h10H,1-4H2,(H,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZJEQBSODVMTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC(=O)N(CCCl)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209610 | |
| Record name | Elmustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60784-46-5 | |
| Record name | N-(2-Chloroethyl)-N′-(2-hydroxyethyl)-N-nitrosourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60784-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Elmustine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060784465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hecnu | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294895 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Elmustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Elmustine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ELMUSTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NAT2FD82D7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



